molecular formula C11H15ClN4 B1433020 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride CAS No. 1384430-24-3

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Cat. No. B1433020
M. Wt: 238.72 g/mol
InChI Key: SUSRGULETWZIKC-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and an amine group .


Molecular Structure Analysis

The molecular structure of similar compounds shows a triazole ring attached to a phenyl group . The exact molecular structure of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” would require further analysis.

Scientific Research Applications

Synthesis and Structural Diversity

  • Alkylation and Ring Closure Reactions : 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride can be used as a starting material for various alkylation and ring closure reactions, generating a diverse library of compounds. This versatility makes it valuable for creating novel structures in chemical research (Roman, 2013).

Medicinal Chemistry and Bioactivity

  • Antifungal and Antimicrobial Properties : The compound has been studied for its potential antifungal and antimicrobial properties. Research has shown that certain derivatives exhibit promising biological activities, suggesting its applicability in developing new antimicrobial agents (Iniya et al., 2014); (Lima-Neto et al., 2012).

  • Synthesis of Therapeutically Active Compounds : Its use in the synthesis of various therapeutically active compounds, including potential treatments for cancer and other diseases, is a key area of research. This includes the synthesis of compounds with cytotoxic properties against cancer cell lines (Singh et al., 2020).

Material Science and Polymer Modification

  • Polymer Modification : The compound has applications in material science, particularly in the modification of polymers. This modification can lead to the development of materials with enhanced properties, such as increased thermal stability and potential use in medical applications (Aly et al., 2015).

Analytical Chemistry and Bioimaging

  • Fluorescent Chemosensors and Bioimaging : Derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride have been explored as fluorescent chemosensors. These sensors can be used for detecting specific metal ions and have applications in bioimaging, demonstrating the compound's utility in analytical chemistry (Iniya et al., 2014).

Future Directions

The study of triazole derivatives is a promising area of research due to their potential biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” and similar compounds.

properties

IUPAC Name

2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRGULETWZIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 3
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 4
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 6
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

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